molecular formula C17H13F2N5OS2 B2791763 1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1206994-37-7

1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No.: B2791763
CAS No.: 1206994-37-7
M. Wt: 405.44
InChI Key: FIXMHXWNNUQWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its molecular architecture integrates a 2,6-difluorophenyl urea moiety, a structure known to contribute to significant biological activity and molecular stability in various pharmacologically active agents . The core of the molecule features a fused thiazolo[3,2-b][1,2,4]triazole system, a privileged scaffold in medicinal chemistry, which is further functionalized with a thiophene ring. Heterocyclic systems like the 1,2,4-triazole are established core structures in numerous clinically used antifungal drugs , and the thiazole ring is a common component in compounds with diverse bioactivities. The specific molecular framework suggests potential for multifaceted biological interactions. Researchers can investigate this compound as a promising candidate for probing novel therapeutic pathways, with a particular interest in its potential anticancer and antimicrobial properties. Similar complex heterocyclic hybrids have demonstrated significant cytotoxic effects against various human cancer cell lines in anticancer activity screenings . Furthermore, the structural analogy to known antifungal agents hints at a potential mechanism of action involving the inhibition of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase (CYP51), a critical target in fungal ergosterol biosynthesis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5OS2/c18-11-3-1-4-12(19)14(11)21-16(25)20-7-6-10-9-27-17-22-15(23-24(10)17)13-5-2-8-26-13/h1-5,8-9H,6-7H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXMHXWNNUQWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies and findings.

  • Chemical Name : 1-(2,6-difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
  • CAS Number : 2097893-31-5
  • Molecular Formula : C14H11F2N5OS
  • Molecular Weight : 335.3318 g/mol
  • SMILES : O=C(Nc1c(F)cccc1F)NCc1nnn(c1)c1cccs1

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. The compound under investigation was synthesized and screened against various bacterial strains.

Key Findings:

  • Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics like rifampicin .
    Bacterial StrainMIC (μg/mL)
    M. tuberculosis16
    S. aureus32
  • Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial fatty acid biosynthesis .

Anticancer Activity

The biological evaluation of the compound also included its potential anticancer properties.

Research Insights:

  • Cell Line Studies : The compound was tested against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D). It exhibited notable cytotoxicity with IC50 values indicating effective growth inhibition .
    Cell LineIC50 (μM)
    HCT-1166.2
    T47D8.5
  • Mechanism of Action : The anticancer effects were linked to the induction of apoptosis and inhibition of key metabolic enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound.

Observations:

  • The presence of the difluorophenyl group enhances lipophilicity and may improve membrane permeability.
  • The thiophene and thiazole moieties contribute to the overall biological activity by facilitating π–π interactions with target proteins .

Case Studies

Several case studies have been documented that highlight the effectiveness of similar compounds in clinical settings:

  • Thiazolo[3,2-b][1,2,4]triazole Derivatives : A study showed that derivatives with similar structures exhibited potent antitubercular activity and were able to overcome resistance mechanisms in bacteria .
  • Combination Therapies : Research indicated that combining such compounds with traditional antibiotics could enhance therapeutic outcomes against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of this compound exhibit promising anticancer properties. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its ability to inhibit specific cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. The presence of the thiophene and triazole rings contributes to its efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that modifications to the urea group can enhance its antimicrobial potency, making it a candidate for developing new antibiotics .

Inflammation and Pain Management : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit certain pro-inflammatory cytokines and enzymes involved in inflammation, potentially serving as a basis for new analgesics or anti-inflammatory drugs .

Agriculture

Pesticidal Applications : The structural components of 1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea suggest potential use as a pesticide. Research into similar compounds indicates that they can effectively target pests while minimizing harm to beneficial organisms. Field trials are necessary to assess the efficacy and safety of this compound in agricultural settings .

Herbicidal Activity : There is ongoing research into the herbicidal properties of compounds with similar structures. The unique chemical properties may allow for selective inhibition of weed species without affecting crop yield. Further studies are needed to explore the mode of action and environmental impact .

Material Science

Polymer Development : The compound's unique molecular structure makes it suitable for incorporation into polymer matrices. Its thermal stability and chemical resistance can enhance the properties of polymers used in various applications such as coatings and composites. Research is focused on synthesizing copolymers that utilize this compound to improve mechanical strength and durability .

Nanotechnology : In nanotechnology applications, the compound could serve as a precursor for functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Chemical Reactions Analysis

Formation of the Heterocyclic Moiety

The thiazolo[3,2-b] triazol-6-yl ring system is synthesized via sequential cyclization steps:

  • Triazole Ring Formation :

    • Reagents : Thiourea derivatives or triazole precursors (e.g., hydrazine, aldehydes).

    • Conditions : Acidic or basic media, often requiring heat .

  • Thiazole Ring Fusion :

    • Reagents : Thioamide precursors (e.g., thiourea, carbon disulfide).

    • Conditions : Alkaline conditions (e.g., K₂CO₃) in DMF .

Key Steps :

Thioamide+Triazole precursorBaseFused thiazolo-triazole ring\text{Thioamide} + \text{Triazole precursor} \xrightarrow{\text{Base}} \text{Fused thiazolo-triazole ring}

Functionalization with Thiophen-2-yl Group

The thiophen-2-yl substituent is introduced via:

  • Cross-coupling reactions (e.g., Suzuki, Ullmann coupling) if a halide is present on the thiazolo-triazol ring.

  • Direct alkylation of the ethyl chain if a suitable electrophilic site exists.

Reaction Conditions for Stability and Yield

  • Solvents : DMF, dichloromethane, or THF are common for urea and heterocycle synthesis .

  • Temperatures : Moderate (reflux) for urea formation; higher temperatures for cyclization reactions .

  • Catalysts : Bases like triethylamine or K₂CO₃ to facilitate deprotonation and cyclization .

Biological Activity and SAR Insights

While the specific compound’s data is unavailable, analogous triazolo-thiadiazole derivatives show:

Property Observation Reference
Urease Inhibition IC₅₀ values as low as 0.87 µM (e.g., for triazolo-thiadiazole derivatives)
Antimicrobial MIC values 0.5–2 µg/mL against fungal pathogens like C. neoformans

Mechanistic Considerations

  • Urea Hydrolysis : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids.

  • Heterocycle Reactivity : Triazole rings may undergo electrophilic substitution, while thiazole rings are more stable .

Data Comparison Table

Reaction Type Conditions Key Reagents
Urea FormationReflux in dichloromethane, Et₃N Carbamoyl chloride, amine
Triazole CyclizationAcid/base media, heat Thiourea, hydrazine derivatives
Thiophen-2-yl SubstitutionCross-coupling or alkylation Thiophene derivatives, catalysts

Comparison with Similar Compounds

Urea-Linked Triazole Derivatives ()

The synthesis of 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea derivatives (e.g., 6a–g ) involves condensation of phenyl isocyanates with 1,2,4-triazole-thioethers in THF, yielding urea-linked triazoles . Comparatively, the target compound substitutes the phenyl group with a 2,6-difluorophenyl moiety and replaces the triazole-thioether with a thiazolo-triazole-thiophene system. Fluorine atoms in the difluorophenyl group may enhance lipophilicity and bioavailability, while the thiophene-thiazolo-triazole fusion could improve π-π stacking interactions in target binding .

Triazolo-Thiadiazole Systems ()

The triazolo[3,4-b][1,3,4]thiadiazole derivative reported by Fun et al. (2008) shares a fused triazole-heterocycle core with the target compound. However, the thiadiazole ring in the former is replaced by a thiazole in the latter. The crystal structure of the triazolo-thiadiazole compound reveals planar ring systems stabilized by C–H⋯π interactions and hydrogen bonds, which are critical for crystallinity and stability . The thiophene in the target compound may introduce additional steric and electronic effects, reducing planarity compared to purely aromatic systems .

Solubility and Stability

  • Triazolo-thiadiazole (): Moderate solubility in ethanol-DMF due to planar, crystalline structure with C–H⋯π interactions .
  • The thiophene-thiazolo-triazole system may introduce torsional strain, reducing crystallinity compared to purely planar analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,6-difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cycloaddition for the triazole ring, followed by coupling reactions. For example:

Triazole formation : Use azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) to construct the thiazolo[3,2-b][1,2,4]triazole core .

Urea linkage : React the intermediate with 2,6-difluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to avoid side reactions .

Optimization : Monitor reaction progress via TLC and adjust pH (6–7) to maximize yield. Purify using column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Assign peaks for fluorine atoms (¹⁹F NMR) and thiophene protons (¹H NMR, δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₁₉H₁₃F₂N₅OS₂ .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect trace impurities .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., thiophene-to-furan substitutions) to identify activity trends .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitutions) impact the compound’s pharmacological properties?

  • Methodology :

  • Synthetic analogs : Replace thiophene with furan or phenyl groups via Suzuki-Miyaura coupling .
  • Activity profiling : Compare logP (HPLC-derived), solubility (shake-flask method), and binding affinity (SPR assays) .
  • Key findings :
Substitution logP IC₅₀ (µM) Target
Thiophene3.212.5Kinase X
Furan2.818.7Kinase X
Phenyl3.99.4Kinase X
Data adapted from structural analogs in

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times .
  • Batch variability control : Synthesize multiple batches (>3) and validate purity via LC-MS .
  • Meta-analysis : Pool data from independent studies using fixed-effects models to identify outliers .

Q. What computational strategies are effective for predicting this compound’s binding modes with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 3Q4L) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Train on datasets of triazole derivatives to correlate substituent electronegativity with activity .

Q. How does the compound’s stability under physiological conditions (pH, temperature) affect experimental design?

  • Methodology :

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC at 0, 6, 24, 48 h .
  • Temperature sensitivity : Store at −80°C vs. 25°C and compare NMR spectra for decomposition products .
  • Buffer optimization : Use HEPES (pH 7.0–7.5) to minimize hydrolysis of the urea moiety .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Fragment-based design : Synthesize truncated analogs (e.g., lacking the difluorophenyl group) .
  • Pharmacophore mapping : Identify critical H-bond donors (urea NH) and hydrophobic regions (thiophene) .
  • In vivo validation : Test top candidates in zebrafish xenograft models to correlate in vitro/in vivo activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.